
2-(4-Chlorophenoxy)-2-methylpropanamide
描述
2-(4-Chlorophenoxy)-2-methylpropanamide is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group attached to a methylpropanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-methylpropanamide typically involves the reaction of 4-chlorophenol with 2-methylpropionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorophenol is replaced by the 2-methylpropionyl group, forming the desired amide.
Reaction Scheme: [ \text{4-Chlorophenol} + \text{2-Methylpropionyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(4-Chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Reduction: Formation of 2-(4-chlorophenoxy)-2-methylpropanamine.
Substitution: Formation of various substituted phenoxy derivatives.
科学研究应用
2-(4-Chlorophenoxy)-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of phenoxy compounds on biological systems.
Industry: Utilized in the production of herbicides and pesticides due to its phenoxy group, which is known for its herbicidal properties
作用机制
The mechanism of action of 2-(4-Chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The chlorophenoxy group can mimic natural plant hormones, leading to disruption of normal cellular processes. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
相似化合物的比较
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid: Another phenoxy compound used in agriculture.
Uniqueness
2-(4-Chlorophenoxy)-2-methylpropanamide is unique due to its specific amide linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXPFHLRADFKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205134 | |
| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5658-61-7 | |
| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005658617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-(4-Chlorophenoxy)-2-methylpropanamide is not a naturally occurring compound but forms as a byproduct during the analysis of urine samples from individuals who have ingested clofibrate. [] Clofibrate is a medication used to lower cholesterol levels. This amide forms when urine is treated with alkaline solutions containing ammonium ions, a common step in drug isolation procedures. The formation of this compound is significant because it represents a chemical alteration of the original clofibrate metabolites present in the urine. This alteration can lead to misinterpretation of analytical results, potentially impacting the accuracy of toxicological assessments or drug monitoring studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


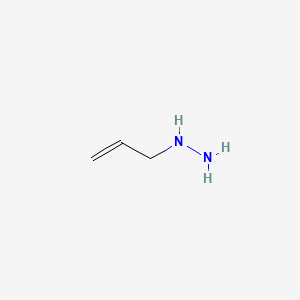
![6-[N-(4-Bromo-3-methylphenyl)amino]-7-methylthio-5,8-quinolinedione](/img/structure/B1197364.png)

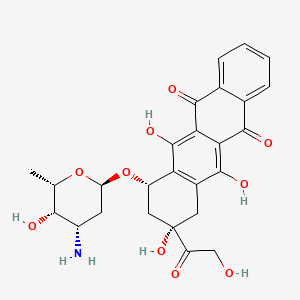

![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)
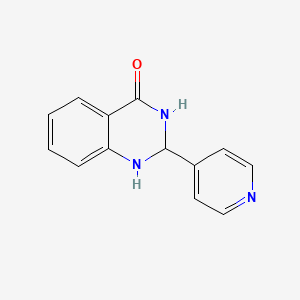
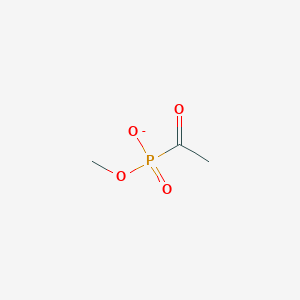

![4,5-DIHYDRO[1,2,5]OXADIAZOLO[3,4-F]CINNOLIN-3-IUM-3-OLATE](/img/structure/B1197379.png)
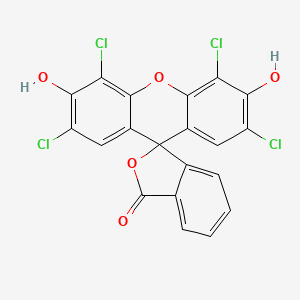
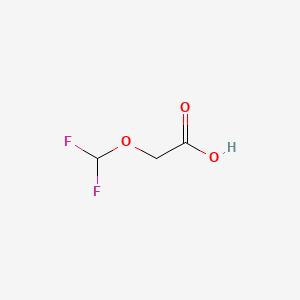
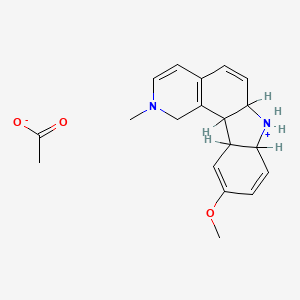
![(3-(2'-(2-Acetamidoethyl)-[2,4'-bithiazole]-4-carboxamido)propyl)dimethylsulfoniumchloride](/img/structure/B1197385.png)
